molecular formula C51H84O23 B1679743 Protogracillin CAS No. 54848-30-5

Protogracillin

Cat. No. B1679743
CAS RN: 54848-30-5
M. Wt: 1065.2 g/mol
InChI Key: GMCGZPQYTRHQRU-DKWQWWTLSA-N
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Description

Protogracillin is a steroid saponin . It is a natural product found in Dioscorea collettii, Paris polyphylla var. chinensis, and other organisms . The molecular formula of Protogracillin is C51H84O23 .


Synthesis Analysis

Protogracillin can be efficiently converted to Prosapogenin A through enzymatic hydrolysis . The most suitable enzyme for this process is β-dextranase . The optimal conditions for the hydrolysis of Protogracillin by β-dextranase were found to be a pH of 4.81 for the buffer, a hydrolysis temperature of 56.7°C, and a β-dextranase/Protogracillin ratio of 5.0:1 .


Molecular Structure Analysis

The molecular weight of Protogracillin is 1065.2 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES of Protogracillin are provided in the PubChem database .


Chemical Reactions Analysis

The enzymatic hydrolysis of Protogracillin to Prosapogenin A has been studied . The hydrolysis was carried out in 0.20 M HAc-NaAc buffer (pH 4.81) containing β-dextranase/Protogracillin (5.0:1, w/w), and the system was constantly kept at 56.7°C water bath for 4 hours .

Scientific Research Applications

1. Anticancer Potential

Methyl protogracillin, a derivative of Protogracillin, has shown significant cytotoxicity against various human cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, renal cancer, and breast cancer. This suggests its potential as an anticancer agent. The compound displayed particular selectivity against certain cancer lines, indicating a possibility of targeted cancer therapy applications (Hu & Yao, 2001).

2. Efficient Preparation for Pharmacological Applications

Protogracillin's enzymatic hydrolysis to Prosapogenin A, a compound with superior pharmacological activities, has been optimized for clean and efficient preparation. This process is significant for laboratory-scale experimental foundations and potential industrial applications of Prosapogenin A (Xie et al., 2022).

3. Structural and Biochemical Analysis

Protogracillin and its related compounds have been isolated and structurally analyzed from Dioscorea collettii var. hypoglauca. These compounds have been observed to cause morphological abnormalities in certain mycelia and show cytotoxic activities, indicating their potential as antineoplastic agents (Hu et al., 1997).

4. Enzymatic Conversion Studies

Research has shown that β-glucosidase in Costus speciosus can convert protogracillin to gracillin, a spirostanol glycoside. This enzymatic process and its optimal conditions have been studied, providing insights into potential biochemical applications (Inoue et al., 1996).

5. Analytical Method Development for Yam Saponins

An analytical method has been developed for yam saponins including protogracillin, using HPLC with pulsed amperometric detection. This method enhances understanding of the retention and resolution of yam saponins, which is crucial for their identification and quantification in various applications (Kwon et al., 2013).

Safety And Hazards

Protogracillin is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The enzymatic hydrolysis of Protogracillin for the clean preparation of Prosapogenin A is a promising approach for conveniently obtaining Prosapogenin A . This method could provide a laboratory-scale experimental foundation for the preparation of Prosapogenin A in industrial applications .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCGZPQYTRHQRU-DKWQWWTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317279
Record name Protogracillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protogracillin(P)

CAS RN

54848-30-5
Record name Protogracillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54848-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protogracillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
331
Citations
H Xie, L Zhang, S Jing, J Zhou, Q Wu… - … Chemistry Letters and …, 2022 - Taylor & Francis
… activities than its primary form Protogracillin. Conventional preparation methods, such as … Prosapogenin A by enzymatic hydrolysis of abundant Protogracillin in the raw material. In …
Number of citations: 3 www.tandfonline.com
K Hu, X Yao - Anti-cancer drugs, 2001 - journals.lww.com
… spectrum of methyl protogracillin against the NCI's 60 human … of action of methyl protogracillin and to identify compounds … drug screen database with methyl protogracillin as a seed. The …
Number of citations: 37 journals.lww.com
K Inoue, K Shimomura, S Kobayashi, U Sankawa… - Phytochemistry, 1996 - Elsevier
… fl-glucosidase which converts a furostanol glycoside, protogracillin, to a spirostanoi glycoside, … pH optima of 5.0 and the apparent Km for protogracillin of 0.10 mM. Activity of the enzyme …
Number of citations: 33 www.sciencedirect.com
K Hu, X Yao - Phytotherapy Research, 2003 - Wiley Online Library
… between methyl protoneogracillin and methyl protogracillin. F-ring was critical to selectivity between furostanol (methyl protoneogracillin and methyl protogracillin) and spirostanol (…
Number of citations: 69 onlinelibrary.wiley.com
K Hu, A Dong, X Yao, H Kobayashi, S Iwasaki - Planta medica, 1997 - thieme-connect.com
… , protoneogracillin, protogracillin, along with their corresponding artifacts: methyl protoneodioscin, methyl protodioscin, methyl protoneogracillin, and methyl protogracillin, from the …
Number of citations: 133 www.thieme-connect.com
Y Gui-Ya, C Ya-Qing, X Zi-Jing, S Jun-Na… - Zhongguo Zhong yao …, 2020 - europepmc.org
… saponins, including protodioscin, protogracillin, methyl protodioscin, pseudoprotodioscin, … Rhizoma, and protodioscin and protogracillin were significant to effectively discriminate the …
Number of citations: 4 europepmc.org
K Inoue, Y Ebizuka - FEBS letters, 1996 - Elsevier
… The enzyme was highly specific for cleavage of the C-26-bound glucose moiety of furostanol glycosides showing K m for protogracillin of 50 μM. Glucono-1,5-lactone, a typical β-…
Number of citations: 74 www.sciencedirect.com
AE Osbourn, JP Wubben, MJ Daniels - Plant-microbe Interactions 2 …, 1997 - Springer
… This plant contains the bisdesmosidic saponin protogracillin, which is a furostanol glycoside. Protogracillin is converted into the spirostanol glycoside gracillin by enzymatic cleavage of …
Number of citations: 8 link.springer.com
HJ Kwon, SH Choi, CS Yoo, HY Choi… - Journal of separation …, 2013 - Wiley Online Library
… for protodioscin was slightly steeper than that of protogracillin in all columns. In other words, … of gracillin and protogracillin. It means that the ΔH of gracillin and protogracillin is higher …
A Yuniastuti, AN Khasanah, NW Harini… - Trends in …, 2022 - tis.wu.ac.th
Steroid saponins from gembili tuber (Dioscorea esculenta) are natural compounds that are known to have anticancer activity by inducing apoptosis through inhibition of Bcl-2 dan Bcl-xL…
Number of citations: 2 tis.wu.ac.th

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